Tazomeline citrate
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Overview
Description
Tazomeline citrate is a compound that acts as a non-selective muscarinic acetylcholine receptor agonist. It was initially developed for the treatment of cognitive dysfunctions such as those seen in Alzheimer’s disease and schizophrenia. its development was discontinued for unknown reasons . This compound has also been explored for its potential use in treating severe painful conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tazomeline citrate involves the reaction of 5-(4-hexylsulfanyl)-1,2,5-thiadiazol-3-yl)-1-methyl-1,2,3,6-tetrahydropyridine with citric acid. The reaction typically occurs under controlled conditions to ensure the formation of the citrate salt. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Tazomeline citrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can also occur, potentially altering the structure and activity of the compound.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various solvents such as DMSO. The conditions for these reactions are typically controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can result in derivatives with altered functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure and reactivity make it a subject of interest in synthetic chemistry and reaction mechanism studies.
Biology: Tazomeline citrate’s ability to interact with muscarinic acetylcholine receptors has implications for understanding receptor function and signaling pathways.
Medicine: Although its development was discontinued, this compound was initially explored for treating cognitive dysfunctions and severe pain.
Mechanism of Action
Tazomeline citrate exerts its effects by acting as a non-selective muscarinic acetylcholine receptor agonist. It binds to muscarinic receptors, mimicking the action of acetylcholine, a neurotransmitter. This binding activates the receptors, leading to various downstream effects, including modulation of neurotransmitter release and changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Alvameline: Another muscarinic receptor agonist with similar applications in cognitive dysfunction treatment.
Milameline: A compound with similar receptor activity but different pharmacokinetic properties.
Sabcomeline: Another muscarinic agonist with potential therapeutic applications.
Xanomeline: A selective muscarinic receptor agonist with applications in treating cognitive disorders.
Uniqueness
Tazomeline citrate is unique in its specific structure, which includes a thiadiazole ring and a hexylsulfanyl group This structure contributes to its distinct pharmacological profile and receptor binding characteristics
Properties
CAS No. |
175615-45-9 |
---|---|
Molecular Formula |
C20H31N3O7S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-hexylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H23N3S2.C6H8O7/c1-3-4-5-6-10-18-14-13(15-19-16-14)12-8-7-9-17(2)11-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h8H,3-7,9-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
WIOWZFAHNWMORW-UHFFFAOYSA-N |
SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CCCCCCSC1=NSN=C1C2=CCCN(C2)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tazomeline citrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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